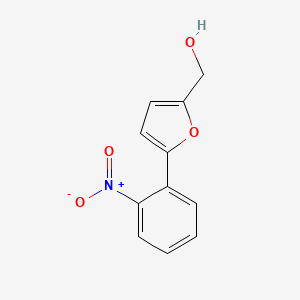

(5-(2-Nitrophenyl)furan-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

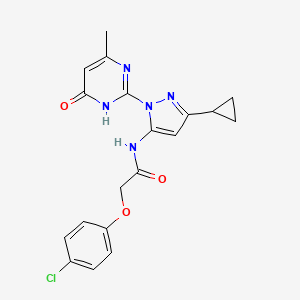

“(5-(2-Nitrophenyl)furan-2-yl)methanol” is a furfural derivative . It is also known as 5-(2-Nitrophenyl)furfural . It has been used in the synthesis of various compounds .

Synthesis Analysis

5-(2-Nitrophenyl)furfural has been used in the synthesis of (5-(2-nitrophenyl)furfuran-2-yl)methanol . It may also be used in the synthesis of 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid (HOBZ) by reacting with 2-aminobenzoic acid .Molecular Structure Analysis

The molecular formula of (5-(2-Nitrophenyl)furan-2-yl)methanol is C11H9NO4 . The molecular weight is 219.2 .Aplicaciones Científicas De Investigación

Antimycobacterial Agents

(5-(2-Nitrophenyl)furan-2-yl)methanol: and its derivatives have emerged as a promising class of antimycobacterial agents. These compounds exhibit the ability to interfere with iron homeostasis in mycobacteria, including Mycobacterium tuberculosis (Mtb) . Iron acquisition is crucial for Mtb’s survival and pathogenesis, making this compound an exciting candidate for combating tuberculosis (TB).

Anti-Tubercular Activity

The scaffold of furan-based inhibitors, including (5-(2-Nitrophenyl)furan-2-yl)methanol , has been optimized over time. These compounds target the salicylate synthase MbtI, a key enzyme in siderophore biosynthesis. Siderophores are essential for iron uptake by Mtb, and inhibiting MbtI disrupts this process, potentially leading to novel anti-TB therapies .

Iron Acquisition Inhibition

By interfering with iron acquisition pathways, this compound could help combat bacterial infections. Iron is essential for bacterial growth, and blocking its acquisition disrupts vital processes, weakening the pathogen .

Structural Determination

Researchers have analyzed the crystal structure of a fluorinated ester derivative of (5-(2-Nitrophenyl)furan-2-yl)methanol . Techniques such as 1H-NMR, 13C-NMR, HRMS, and single-crystal X-ray diffraction (SC-XRD) were employed to characterize this compound .

Drug Discovery

Given the urgent need for new anti-TB drugs, compounds like (5-(2-Nitrophenyl)furan-2-yl)methanol offer potential avenues for drug discovery. Researchers continue to explore its activity against Mtb and other pathogens .

Antivirulence Strategies

Targeting iron acquisition pathways represents an antivirulence approach. By disrupting iron availability, compounds like (5-(2-Nitrophenyl)furan-2-yl)methanol could weaken bacterial pathogens, potentially reducing their virulence .

Propiedades

IUPAC Name |

[5-(2-nitrophenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-6,13H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXMSZDBQVMXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2-Nitrophenyl)furan-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2785130.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)

![4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2785136.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2785140.png)

![2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2785141.png)

![(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2785145.png)

![2-Chloro-N-[(4-methylphenyl)methyl]-N-prop-2-ynylacetamide](/img/structure/B2785147.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2785151.png)

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785152.png)

![N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2785153.png)